molecular formula C20H22ClN3O3S3 B2967060 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide CAS No. 899732-23-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B2967060
CAS No.: 899732-23-1
M. Wt: 484.04
InChI Key: IZXOXUWIHDEAFV-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to two distinct pharmacophores: a 5-chlorothiophene sulfonyl group and a 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl moiety. Such structural features suggest applications in enzyme inhibition or receptor modulation, though specific therapeutic targets require further validation.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S3/c1-12-2-3-14-15(11-22)20(28-16(14)10-12)23-19(25)13-6-8-24(9-7-13)30(26,27)18-5-4-17(21)29-18/h4-5,12-13H,2-3,6-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOXUWIHDEAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide is a complex organic molecule featuring a sulfonamide group, a chlorothiophene moiety, and a piperidine ring with various substitutions. Its unique structural components suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 384.89 g/mol. The presence of the sulfonamide group and the thiophene derivatives enhances its biological activity.

Biological Activities

Research indicates that compounds similar to this one often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene and sulfonamide groups have shown significant antimicrobial properties. The structural features facilitate interactions with microbial enzymes or receptors, inhibiting their growth and proliferation .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophen can induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been suggested that thiophene derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .
  • Binding Interactions : Molecular docking studies indicate that the compound can bind to various biological targets, including receptors and enzymes involved in metabolic pathways. For example, it has shown strong binding affinity to 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes .

Case Studies

A review of literature reveals several studies focusing on similar compounds:

  • Antitumor Activity : A study highlighted the antitumor effects of tetrahydrobenzo[b]thiophen derivatives, demonstrating their ability to induce apoptosis through caspase activation and inhibition of cell proliferation pathways .
  • In Vitro Studies : In vitro assays have shown that related compounds exhibit significant antioxidant properties and can inhibit β-site amyloid precursor protein cleaving enzyme (BACE), which is relevant in Alzheimer's disease research .
  • Inflammatory Response Modulation : Another study explored the anti-inflammatory potential of related compounds through their ability to selectively inhibit COX enzymes while preserving other important physiological functions .

Data Table: Comparison of Biological Activities

Compound NameKey FeaturesBiological Activity
1Contains cyano and chloro groupsAnticancer, antimicrobial
2Lacks sulfonyl groupAntimicrobial
3Dimethylthiophene corePsychotropic effects

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Piperidine-4-carboxamide 5-chlorothiophene sulfonyl; 3-cyano-6-methyl-tetrahydrobenzo[b]thiophen Not explicitly provided ~500 (estimated) Piperidine ring enhances conformational flexibility; methyl group increases lipophilicity .
Pyrrolidine Analogue () Pyrrolidine-2-carboxamide Same as target compound Not explicitly provided ~485 (estimated) 5-membered pyrrolidine reduces ring strain but limits flexibility compared to piperidine .
Dihydronaphthothiazole Derivative () Piperidine-4-carboxamide 4,5-dihydronaphtho[1,2-d]thiazol-2-yl C21H20ClN3O3S3 494.1 Larger aromatic system increases π-π stacking potential; higher molecular weight may reduce solubility .
AZ331 () 1,4-dihydropyridine 2-furyl; 4-methoxyphenyl-oxoethyl thioether Not explicitly provided Not provided Distinct dihydropyridine core with methoxy and furyl groups; likely targets calcium channels .

Key Findings

Ring Size and Flexibility: Replacing piperidine with pyrrolidine (5-membered vs. Piperidine derivatives generally exhibit improved metabolic stability compared to pyrrolidines due to reduced ring strain.

Aromatic System Modifications :

  • The dihydronaphthothiazole derivative () features an extended aromatic system, which may enhance target affinity through hydrophobic interactions but reduce aqueous solubility .
  • The tetrahydrobenzo[b]thiophen in the target compound provides partial saturation, balancing rigidity and flexibility for optimized binding.

Bromophenyl and methoxyphenyl substituents in AZ257 and AZ331 () introduce electron-withdrawing/donating effects, influencing electronic interactions with targets like ion channels .

Research Implications

  • SAR Insights: The target compound’s piperidine core and methyl-cyano substitution pattern offer a balance of flexibility and lipophilicity, making it a promising candidate for further optimization.
  • Knowledge Gaps: Limited pharmacological data in the evidence necessitate experimental validation of binding affinities, solubility, and metabolic profiles.
  • Future Directions : Comparative studies with AZ331 and AZ257 could elucidate scaffold-specific effects on target selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis of this compound involves multi-step organic reactions, including sulfonylation and carboxamide coupling. A flow-chemistry approach (as demonstrated for analogous diazomethanes) can enhance reaction control and reproducibility . Key steps include:

  • Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine intermediate under anhydrous conditions.
  • Carboxamide coupling : Using coupling agents like EDCI/HOBt for amide bond formation between the sulfonylated piperidine and the tetrahydrobenzo[b]thiophene moiety.
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Comprehensive characterization requires:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., sulfonyl group at δ ~3.5 ppm in 1^1H NMR, cyano carbon at δ ~120 ppm in 13^13C NMR). Compare with analogous thiophene derivatives .
  • IR : Validate sulfonyl (S=O stretch ~1350 cm1^{-1}) and cyano (C≡N stretch ~2200 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragment patterns .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding interactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces, which correlate with reactivity in sulfonamide-based systems . For binding studies:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiophene-binding pockets).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies (e.g., unexpected byproducts in synthesis vs. predicted pathways) require:

  • Byproduct isolation : Use preparative HPLC to isolate minor components and characterize via NMR/MS .
  • Mechanistic reevaluation : Apply kinetic studies (e.g., variable-temperature NMR) to identify intermediates not accounted for in initial models .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

A factorial DoE approach (e.g., varying temperature, solvent polarity, and catalyst loading) identifies critical parameters. For example:

  • Response variables : Yield, purity.
  • Optimal conditions : 60°C in DMF with 1.2 eq of coupling agent (validated via ANOVA, p < 0.05) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling multi-step reactions risks racemization at chiral centers (e.g., piperidine ring). Mitigation strategies:

  • Chiral HPLC : Monitor enantiomeric excess during scale-up.
  • Flow chemistry : Continuous processing reduces residence time and minimizes side reactions .

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